molecular formula C15H14F2N2O3S B5795346 N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5795346
M. Wt: 340.3 g/mol
InChI Key: BTBDNZJOWZYLCK-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with difluorophenyl and methylsulfonyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of aniline derivatives with benzoyl chloride under basic conditions.

    Introduction of Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution, using reagents such as difluorobenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) under controlled temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl and methylsulfonyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

  • The presence of difluorophenyl and methylsulfonyl groups in this compound imparts unique chemical properties, such as increased electronegativity and steric hindrance, which can influence its reactivity and interactions with molecular targets. These features distinguish it from other similar compounds and contribute to its specific applications and effects.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-19(23(2,21)22)14-6-4-3-5-11(14)15(20)18-10-7-8-12(16)13(17)9-10/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBDNZJOWZYLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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